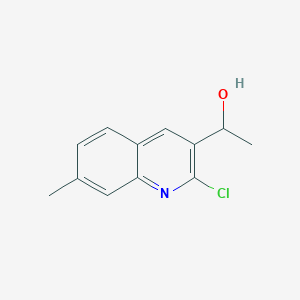

1-(2-Chloro-7-methylquinolin-3-yl)ethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12ClNO |

|---|---|

Molecular Weight |

221.68 g/mol |

IUPAC Name |

1-(2-chloro-7-methylquinolin-3-yl)ethanol |

InChI |

InChI=1S/C12H12ClNO/c1-7-3-4-9-6-10(8(2)15)12(13)14-11(9)5-7/h3-6,8,15H,1-2H3 |

InChI Key |

NVMJWQSOCGNHMX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NC(=C(C=C2C=C1)C(C)O)Cl |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for the Functionalized Quinoline Core

Synthesis of Key Quinoline (B57606) Precursors Relevant to the Ethanol (B145695) Moiety

The journey towards 1-(2-chloro-7-methylquinolin-3-yl)ethanol begins with the meticulous construction of its foundational quinoline precursors. These initial steps are crucial as they install the key functionalities that are later transformed to yield the final compound and its derivatives.

Formation of 2-Chloro-7-methylquinoline-3-carbaldehyde (B1581332)

A pivotal intermediate in the synthesis of the target ethanol derivative is 2-chloro-7-methylquinoline-3-carbaldehyde. Its synthesis is most commonly achieved through well-established formylation reactions, namely the Meth-Cohn synthesis and Vilsmeier-Haack formylation.

The Meth-Cohn synthesis provides a versatile route to 2-chloroquinoline-3-carbaldehydes. This method typically utilizes a Vilsmeier-Haack type reagent, generated in situ from a formamide (B127407) derivative and a chlorinating agent, to effect the cyclization and formylation of an appropriate acetanilide (B955) precursor. In the context of 2-chloro-7-methylquinoline-3-carbaldehyde, the synthesis would commence with N-(3-methylphenyl)acetamide.

While specific modifications to the Meth-Cohn synthesis for this particular compound are not extensively detailed in the reviewed literature, the general principle involves the reaction of the acetanilide with a Vilsmeier reagent, leading to the formation of the quinoline ring system with the desired chloro and formyl substituents.

The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. For the synthesis of 2-chloro-7-methylquinoline-3-carbaldehyde, this approach involves the reaction of N-(3-tolyl)acetamide with a Vilsmeier-Haack reagent. nih.gov This reagent is typically prepared from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).

The reaction mechanism involves the initial formation of the electrophilic Vilsmeier reagent, which then attacks the activated aromatic ring of the N-(3-tolyl)acetamide. Subsequent cyclization and hydrolysis yield the target 2-chloro-7-methylquinoline-3-carbaldehyde. A typical experimental procedure involves the slow addition of phosphorus oxychloride to a cooled solution of N-(3-tolyl)acetamide in DMF, followed by heating to drive the reaction to completion. nih.gov Upon completion, the reaction mixture is poured onto ice, leading to the precipitation of the product. nih.gov

| Reagents | Conditions | Product | Yield |

| N-(3-tolyl)acetamide, POCl₃, DMF | 0-5°C then 90°C | 2-Chloro-7-methylquinoline-3-carbaldehyde | Good to Moderate |

Table 1: Representative Vilsmeier-Haack formylation for the synthesis of 2-Chloro-7-methylquinoline-3-carbaldehyde.

Preparation of 2-Chloro-3-(hydroxymethyl)-7-methylquinoline (Primary Alcohol Analogue)

The primary alcohol analogue, 2-chloro-3-(hydroxymethyl)-7-methylquinoline, serves as an important reference compound and can also be a precursor for further derivatization. Its synthesis is readily achieved through the reduction of the corresponding aldehyde.

The reduction of the formyl group in 2-chloro-7-methylquinoline-3-carbaldehyde to a hydroxymethyl group is a straightforward transformation. Sodium borohydride (B1222165) (NaBH₄) is a commonly used and effective reducing agent for this purpose. The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, at room temperature.

The chemoselective nature of sodium borohydride allows for the reduction of the aldehyde without affecting the chloro-substituted quinoline ring. The general procedure involves dissolving the aldehyde in a suitable solvent and adding sodium borohydride portion-wise. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified. This methodology has been successfully applied to structurally similar 2-chloroquinoline-3-carbaldehydes, yielding the corresponding primary alcohols in good yields. researchgate.net

| Starting Material | Reagent | Solvent | Product |

| 2-Chloro-7-methylquinoline-3-carbaldehyde | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 2-Chloro-3-(hydroxymethyl)-7-methylquinoline |

Table 2: Aldehyde reduction to form the primary alcohol analogue.

Transformations Leading to Derivatives Bearing the Functionalized Quinoline Core

While direct derivatization of this compound is not extensively documented in the available literature, the reactivity of the precursor aldehyde and the analogous primary alcohol provides a strong indication of the potential transformations. The functionalized quinoline core is amenable to a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives.

The aldehyde group of 2-chloro-7-methylquinoline-3-carbaldehyde is a versatile handle for derivatization. It can undergo condensation reactions with various nucleophiles to form Schiff bases, chalcones, and other heterocyclic systems. For instance, reaction with substituted anilines can yield a series of imine derivatives. Furthermore, the chloro group at the 2-position of the quinoline ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of substituents.

Similarly, the hydroxyl group of the primary alcohol analogue, (2-chloro-7-methylquinolin-3-yl)methanol, can be a site for further functionalization. Esterification and etherification reactions would allow for the introduction of various acyl and alkyl groups, respectively. These transformations would expand the chemical space around the quinoline core, enabling the exploration of structure-activity relationships in various applications. Although specific examples for the secondary alcohol, this compound, are scarce, the established reactivity of the quinoline system suggests that similar derivatization strategies would be applicable.

Conversion to Chloromethyl Derivatives from Alcohol Precursors

The conversion of the secondary alcohol in this compound to a chloromethyl group represents a fundamental transformation, converting a poor leaving group (-OH) into a good one (-Cl). This enhances the substrate's reactivity toward nucleophilic substitution. Standard laboratory methods for converting secondary alcohols to alkyl chlorides are applicable here. Reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly employed for this purpose. libretexts.orglibretexts.org

The reaction with thionyl chloride is particularly advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification. libretexts.orgyoutube.com The mechanism for secondary alcohols can proceed through either an Sₙ1 or Sₙ2 pathway, often with inversion of configuration if a chiral center is present. libretexts.orgyoutube.comjove.com The resulting 2-chloro-3-(1-chloroethyl)-7-methylquinoline is a highly reactive intermediate, primed for further modification by a wide range of nucleophiles.

Synthesis of Quinolinyl Chalcone (B49325) Derivatives from Aldehyde Precursors

Quinolinyl chalcones, characterized by an α,β-unsaturated ketone system linking a quinoline core to another aromatic ring, are synthesized via the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. The precursor, 2-chloro-7-methylquinoline-3-carbaldehyde, serves as the aldehyde component. It is reacted with various substituted acetophenones in the presence of a base like potassium hydroxide (B78521) or sodium hydroxide in an alcoholic solvent. The reaction proceeds through an aldol (B89426) addition followed by dehydration to yield the thermodynamically stable trans-enone, known as a chalcone.

These chalcone derivatives are valuable intermediates for the synthesis of other heterocyclic systems, such as pyrazolines and isoxazoles.

| Aldehyde Precursor | Ketone Reactant | Resulting Chalcone Derivative |

|---|---|---|

| 2-Chloro-7-methylquinoline-3-carbaldehyde | 3-Acetyl-6-chloro-2-methyl-4-phenylquinoline | (2E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one |

| 2-Chloro-7-methylquinoline-3-carbaldehyde | Acetophenone | (2E)-1-Phenyl-3-(2-chloro-7-methylquinolin-3-yl)prop-2-en-1-one |

| 2-Chloro-7-methylquinoline-3-carbaldehyde | 4-Methoxyacetophenone | (2E)-1-(4-Methoxyphenyl)-3-(2-chloro-7-methylquinolin-3-yl)prop-2-en-1-one |

Preparation of Schiff Bases from Aldehyde Precursors

Schiff bases, or imines, are another important class of derivatives synthesized from the 2-chloro-7-methylquinoline-3-carbaldehyde precursor. These compounds are formed through the condensation reaction between the aldehyde and a primary amine, typically under acidic catalysis. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (C=N). A wide variety of primary amines, including substituted anilines and hydrazides, can be used, leading to a diverse library of Schiff base derivatives. rsc.org

These compounds are not only significant in their own right but also serve as intermediates for the synthesis of other nitrogen-containing heterocycles, such as azetidinones.

| Aldehyde Precursor | Amine Reactant | Resulting Schiff Base | Reference |

|---|---|---|---|

| 2-Chloro-8-methylquinoline-3-carbaldehyde | 4-Nitroaniline | 1-(2-Chloro-8-methylquinolin-3-yl)-N-(4-nitrophenyl)methanimine | rsc.org |

| 2-Chloro-8-methylquinoline-3-carbaldehyde | Aniline | 1-(2-Chloro-8-methylquinolin-3-yl)-N-phenylmethanimine | rsc.org |

| 2-Chloroquinoline-3-carbaldehyde (B1585622) | 7-Methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazide | N'-[(2-chloroquinolin-3-yl)methylidene]-7-methyl-2-propyl-1H-benzoimidazole-5-carbohydrazide | rsc.org |

Heterocyclic Annulation and Cycloaddition Reactions (e.g., Triazole, Isoxazole (B147169), Pyrazoline Formation)

The functionalized quinoline core can be further elaborated by constructing additional heterocyclic rings through annulation and cycloaddition reactions.

Pyrazoline Formation: The quinolinyl chalcones synthesized in section 2.2.2 are excellent substrates for creating pyrazoline rings. researchgate.net The reaction of these α,β-unsaturated ketones with hydrazine (B178648) hydrate (B1144303) or its derivatives (like phenylhydrazine) in a suitable solvent such as ethanol leads to a cyclocondensation reaction, yielding 4,5-dihydro-1H-pyrazole derivatives, commonly known as pyrazolines. rdd.edu.iqderpharmachemica.comdergipark.org.trijraset.com

Isoxazole Formation: Similarly, isoxazole rings can be synthesized from quinolinyl chalcones. nih.govderpharmachemica.com Reacting the chalcone with hydroxylamine (B1172632) hydrochloride in the presence of a base results in the formation of a five-membered isoxazole ring, affording quinolinyl-isoxazole hybrids. nih.govijert.orgresearchgate.net

Triazole Formation: 1,2,3-Triazoles are readily synthesized using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." To create a quinoline-triazole hybrid, one of the quinoline precursors must be converted into either an azide (B81097) or a terminal alkyne. For instance, the 2-chloro position can be substituted with sodium azide to form an azidoquinoline, which can then be "clicked" with various alkynes. Alternatively, an alkyne group can be introduced onto the quinoline scaffold and reacted with an organic azide. This methodology provides a highly efficient and modular approach to linking the quinoline core with other molecular fragments. nih.gov

N-Alkylation and Mannich Base Methodologies for Related Quinoline Structures

While not always directly applicable to the C3-substituted ethanol core without prior modification, N-alkylation and Mannich base formation are crucial derivatization strategies for the broader quinoline family.

N-Alkylation: The nitrogen atom of the quinoline ring is a site for alkylation, although the C2-chloro substituent deactivates the ring towards certain electrophilic reactions. N-alkylation of related quinolin-4-one or quinolin-2-one systems is a well-established method to introduce alkyl or aryl groups, which can significantly modulate the molecule's properties. uw.edursc.org Reductive alkylation of the quinoline ring to a tetrahydroquinoline followed by N-alkylation with an aldehyde is another efficient, metal-free approach. organic-chemistry.org

Mannich Base Methodologies: The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (commonly formaldehyde), and a primary or secondary amine. researchgate.net In the context of quinolines, this reaction is most famously applied to 8-hydroxyquinoline, where aminomethylation occurs at the C7 position. mdpi.comindexcopernicus.com While the title compound lacks the phenolic proton necessary for this specific reaction, the Mannich reaction remains a powerful tool for functionalizing other quinoline derivatives that possess an active hydrogen, such as those with amide or other electron-withdrawing groups. hakon-art.comtsijournals.com

Advanced Synthetic Methodologies Applied to Quinoline Derivatives

To improve reaction efficiency, reduce environmental impact, and access novel structures, modern synthetic techniques are often employed in quinoline chemistry.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, and in many cases, product yields are significantly improved compared to conventional heating methods. This technique has been successfully applied to the synthesis of various quinoline derivatives.

Reactions such as the Claisen-Schmidt condensation to form chalcones, the synthesis of Schiff bases, and various cyclization reactions benefit from microwave heating. The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently, minimize side product formation, and enable reactions to be carried out under solvent-free conditions, aligning with the principles of green chemistry.

Copper-Catalyzed Click Chemistry Approaches

The functionalization of the quinoline core, specifically using "this compound" as a scaffold, can be effectively achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This strategy allows for the covalent linking of the quinoline moiety to a wide array of other molecules, facilitating the creation of diverse chemical libraries. The process typically involves a two-step sequence: initial conversion of the starting material into a reactive intermediate (either an azide or an alkyne), followed by the copper-catalyzed cycloaddition reaction.

A prevalent approach involves the nucleophilic substitution of the chlorine atom at the C2 position of the quinoline ring with an azide group. This transformation converts "this compound" into its corresponding azide derivative, "1-(2-Azido-7-methylquinolin-3-yl)ethanol". This azide-functionalized quinoline serves as a key intermediate for the subsequent click reaction.

The copper(I)-catalyzed reaction between the azide derivative and a terminal alkyne proceeds to form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgbioclone.net This cycloaddition is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. organic-chemistry.orgsigmaaldrich.com The active Cu(I) catalyst can be generated in situ from copper(II) salts, such as copper(II) sulfate (B86663) (CuSO₄), with the addition of a reducing agent like sodium ascorbate. organic-chemistry.org

The resulting triazole ring acts as a rigid and stable linker, connecting the quinoline scaffold to another chemical entity. This methodology has been successfully applied to various quinoline derivatives to synthesize novel compounds. For instance, 4-azido-7-chloroquinoline has been reacted with a variety of alkynes via CuAAC to produce a series of 7-chloroquinolinotriazole derivatives. nih.gov

The versatility of this approach is further highlighted by the wide range of alkynes that can be employed, including those bearing different functional groups or complex molecular structures. medchemexpress.com This allows for the systematic modification of the quinoline core and the exploration of structure-activity relationships.

Below is a representative table detailing the reactants and conditions for a typical copper-catalyzed click chemistry approach starting from the azide derivative of the target compound.

| Quinoline Reactant | Alkyne Reactant | Copper Source | Reducing Agent/Ligand | Solvent | Product Type |

|---|---|---|---|---|---|

| 1-(2-Azido-7-methylquinolin-3-yl)ethanol | Propargyl alcohol | CuSO₄ | Sodium Ascorbate | Water/t-Butanol | 1,4-disubstituted 1,2,3-triazole |

| 1-(2-Azido-7-methylquinolin-3-yl)ethanol | Phenylacetylene | CuI | N,N-Diisopropylethylamine (DIPEA) | Tetrahydrofuran (THF) | 1,4-disubstituted 1,2,3-triazole |

| 1-(2-Azido-7-methylquinolin-3-yl)ethanol | Ethynyltrimethylsilane | CuSO₄ | Sodium Ascorbate | Dimethyl sulfoxide (B87167) (DMSO) | 1,4-disubstituted 1,2,3-triazole |

| 1-(2-Azido-7-methylquinolin-3-yl)ethanol | 1-Ethynyl-4-fluorobenzene | Cu(OAc)₂ | Sodium Ascorbate | Methanol/Water | 1,4-disubstituted 1,2,3-triazole |

| 1-(2-Azido-7-methylquinolin-3-yl)ethanol | 3-Butyn-1-ol | CuSO₄ | Sodium Ascorbate | Water/Dichloromethane | 1,4-disubstituted 1,2,3-triazole |

Structural Characterization and Advanced Spectroscopic Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information regarding the molecular structure, functional groups, and connectivity of atoms within 1-(2-chloro-7-methylquinolin-3-yl)ethanol.

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment. The aromatic protons on the quinoline (B57606) ring would appear in the downfield region, typically between δ 7.0 and 8.5 ppm, with their splitting patterns (singlets, doublets, triplets) revealing their coupling with adjacent protons. The proton of the hydroxyl group (-OH) would likely present as a broad singlet, the chemical shift of which is dependent on solvent and concentration. The methine proton (-CH) of the ethanol (B145695) substituent would appear as a quartet, coupled to the adjacent methyl protons. The methyl group (-CH₃) attached to the quinoline ring would be a sharp singlet, while the terminal methyl group of the ethanol moiety would appear as a doublet, coupled to the methine proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The quinoline ring would show multiple signals in the aromatic region (δ 120-150 ppm). The carbon atom bonded to the chlorine (C2) would be significantly downfield. The carbons of the ethanol side chain—the methine carbon bearing the hydroxyl group and the terminal methyl carbon—would appear in the aliphatic region of the spectrum. The methyl group attached to the quinoline ring would also produce a distinct signal in the aliphatic region. For related quinoline derivatives, carbon signals have been observed in similar characteristic regions rsc.org.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Quinoline Aromatic-H | 7.0 - 8.5 | 120 - 150 |

| Ethanol -OH | Variable (broad s) | - |

| Ethanol -CH- | ~5.0 (q) | ~65-70 |

| Quinoline -CH₃ | ~2.5 (s) | ~18-25 |

| Ethanol -CH₃ | ~1.5 (d) | ~20-30 |

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic quinoline ring and the aliphatic ethanol and methyl groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations within the quinoline aromatic system would be observed in the 1450-1600 cm⁻¹ region. A distinct band corresponding to the C-O stretching of the secondary alcohol would be present around 1050-1150 cm⁻¹. The C-Cl bond would exhibit a stretching vibration in the fingerprint region, typically between 600-800 cm⁻¹. For similar structures, characteristic IR bands have been identified that correspond to these functional groups rsc.org.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Alcohol O-H | 3200 - 3600 (broad) | Stretch |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aliphatic C-H | 2850 - 2960 | Stretch |

| Quinoline C=C, C=N | 1450 - 1600 | Stretch |

| Alcohol C-O | 1050 - 1150 | Stretch |

| C-Cl | 600 - 800 | Stretch |

Mass spectrometry provides information about the mass and molecular formula of a compound. For this compound (C₁₂H₁₂ClNO), the molecular ion peak [M]⁺ would be observed, along with an [M+2]⁺ peak of approximately one-third the intensity, which is characteristic of the presence of a single chlorine atom due to its isotopic distribution (³⁵Cl and ³⁷Cl).

The fragmentation pattern would likely involve the initial loss of small, stable molecules or radicals. A common fragmentation for alcohols is the loss of a water molecule (H₂O), leading to an [M-18]⁺ peak. Another likely fragmentation is the alpha-cleavage, breaking the bond between the carbon bearing the hydroxyl group and the quinoline ring, which would result in characteristic fragment ions. The loss of a methyl radical (•CH₃) from the ethanol side chain could also occur. Further fragmentation of the quinoline ring itself would produce a complex pattern of lower mass ions. Mass spectral studies of related chloro-quinoline compounds show characteristic fragmentation patterns involving the loss of chlorine and side-chain cleavage ias.ac.indtic.mil.

Elemental analysis determines the percentage composition of carbon, hydrogen, and nitrogen in a compound. This data is used to confirm the empirical and molecular formula. For this compound with the molecular formula C₁₂H₁₂ClNO, the theoretical elemental composition can be calculated.

Table 3: Theoretical Elemental Composition of C₁₂H₁₂ClNO

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.01 | 12 | 144.12 | 65.02 |

| Hydrogen (H) | 1.01 | 12 | 12.12 | 5.47 |

| Chlorine (Cl) | 35.45 | 1 | 35.45 | 15.99 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 6.32 |

| Oxygen (O) | 16.00 | 1 | 16.00 | 7.22 |

| Total | 221.70 | 100.00 |

Experimental values obtained from CHN analysis that are within ±0.4% of these theoretical percentages would serve to confirm the molecular formula of the synthesized compound.

Advanced Structural Elucidation of Related Analogues

While a crystal structure for this compound is not available, X-ray diffraction studies on closely related compounds provide valuable insight into the solid-state conformation and intermolecular interactions that are likely to be present.

Single-crystal X-ray diffraction allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms in a crystalline solid.

Studies on analogues such as 2-chloro-7-methylquinoline-3-carbaldehyde (B1581332) have shown that the quinoline ring system is essentially planar researchgate.net. In the crystal structure of (2-chloro-8-methylquinolin-3-yl)methanol , a very close analogue where the methyl group is at position 8 instead of 7, the molecule is also nearly planar nih.gov. In this analogue, molecules are linked in the crystal lattice through O-H···O hydrogen bonds, forming chains. The structure is further stabilized by C-H···π interactions and aromatic π-π stacking, with a centroid-centroid distance of 3.661 Å nih.gov.

Similarly, in the crystal structure of (2E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one ethanol monosolvate , which contains the 2-chloro-7-methylquinoline (B2438791) moiety, the quinoline ring system is a key structural component nih.govnih.gov. The crystal packing is defined by a three-dimensional architecture involving C-H···Cl, C-H···O, and C-H···N interactions, as well as π-π stacking nih.govnih.gov.

Based on these related structures, it can be anticipated that the quinoline ring of this compound would be planar. In the solid state, it is highly probable that intermolecular hydrogen bonding involving the hydroxyl group of the ethanol substituent would be a dominant feature of the crystal packing, likely forming chains or dimers. Furthermore, π-π stacking interactions between the aromatic quinoline rings would also be expected to play a significant role in stabilizing the crystal lattice.

Conformational Analysis and Dihedral Angles Determination

Conformational analysis of quinoline derivatives is crucial for understanding their three-dimensional structure, which in turn influences their chemical reactivity and biological activity. The conformation of a molecule is determined by the rotation around its single bonds, and the preferred arrangement is the one with the lowest energy. Dihedral angles, which describe the angle between four sequentially bonded atoms, are the primary measure of a molecule's conformation.

For instance, the crystal structure analysis of a related, more complex compound, (2E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one as an ethanol solvate, reveals specific torsion angles. In this molecule, the quinolinyl residues are inclined with respect to a central planar bridge, with torsion angles of 54.8 (2)° and 144.44 (19)°. nih.govnih.gov The two quinolinyl systems in this larger structure form a dihedral angle of 46.41 (4)° with each other. nih.govnih.gov

In the case of this compound, the key dihedral angle would be that describing the rotation of the ethanol substituent relative to the plane of the quinoline ring. Computational studies on the precursor, 2-Chloro-7-Methylquinoline-3-Carbaldehyde, have identified two stable conformers, indicating that substituents at the 3-position can adopt different spatial orientations. dergi-fytronix.com The final conformation of the ethanol derivative would be influenced by steric hindrance and potential intramolecular hydrogen bonding between the hydroxyl group and the quinoline nitrogen.

Table 1: Representative Dihedral Angles in a Related Quinoline Derivative (Data for (2E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one)

| Torsion Angle Description | Value (°) |

| Inclination of one quinolinyl system to central plane (Cp—C—C=O) | 54.8 (2) |

| Inclination of second quinolinyl system to central plane (C=C—C—Cp) | 144.44 (19) |

| Planarity of central bridge (O=C—C=C) | -4.1 (3) |

| Dihedral angle between the two quinolinyl residues | 46.41 (4) |

Note: This data is for a structurally different molecule and is provided for illustrative purposes only. nih.govnih.gov

Elucidation of Intermolecular Interactions

The way molecules pack together in a solid-state crystal is governed by a network of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are critical in determining the physical properties of a compound, such as its melting point and solubility.

For chloroquinoline derivatives, several types of interactions are commonly observed:

C-H···Cl Interactions: The chlorine atom, being electronegative, can act as a weak hydrogen bond acceptor, interacting with hydrogen atoms from neighboring molecules.

C-H···O and C-H···N Interactions: The oxygen of the hydroxyl group and the nitrogen of the quinoline ring are effective hydrogen bond acceptors. They can form hydrogen bonds with C-H groups, particularly those activated by adjacent electron-withdrawing groups. nih.govnih.gov

π-π Contacts: The planar aromatic quinoline ring system can stack on top of another, an interaction driven by favorable electrostatic and dispersion forces. The distance between the centroids of the rings is a key parameter for this interaction. For example, in (2-Chloro-8-methylquinolin-3-yl)methanol, a centroid-centroid distance of 3.661 (2) Å is observed. nih.gov

In the crystal structure of the related chalcone (B49325) derivative, (2E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one, the molecules are connected into a three-dimensional architecture by a combination of C—H···Cl, C—H···O, C—H···N, and π–π interactions. nih.govnih.gov The π–π contacts in this structure involve pyridyl rings with inter-centroid distances of 3.5853 (10) Å and 3.8268 (11) Å. nih.govnih.gov

For this compound specifically, the presence of the hydroxyl (-OH) group would introduce strong O-H···N or O-H···O hydrogen bonds, which would likely be a dominant feature in its crystal packing.

Table 2: Common Intermolecular Interactions in Related Chloroquinoline Derivatives

| Interaction Type | Description |

| C-H···Cl | Hydrogen on a carbon atom interacting with a chlorine atom. |

| C-H···O | Hydrogen on a carbon atom interacting with an oxygen atom. |

| C-H···N | Hydrogen on a carbon atom interacting with a nitrogen atom. |

| π-π Stacking | Interaction between the electron clouds of adjacent aromatic rings. |

| O-H···O / O-H···N | Strong hydrogen bonds involving the hydroxyl group (expected). |

This table lists interactions observed in similar compounds; specific details for the title compound are not available. nih.govnih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in understanding the interactions between a ligand and its target receptor at the molecular level.

While specific molecular docking studies for 1-(2-chloro-7-methylquinolin-3-yl)ethanol have not been documented in the reviewed literature, the quinoline (B57606) scaffold is a well-known pharmacophore that interacts with a variety of biological targets. Quinoline derivatives have been investigated as inhibitors of enzymes such as epidermal growth factor receptor (EGFR) kinase, DNA gyrase, and HIV reverse transcriptase. bwise.krmdpi.comresearchgate.net The binding of these compounds is typically governed by a combination of electrostatic, van der Waals, and hydrogen bonding interactions within the active site of the target protein.

For this compound, the quinoline ring system can participate in π-π stacking and hydrophobic interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. The chloro substituent at the 2-position and the methyl group at the 7-position can further modulate these hydrophobic interactions. The ethanol (B145695) substituent at the 3-position introduces a hydroxyl group, which can act as a hydrogen bond donor and acceptor, potentially forming crucial interactions with polar residues in a receptor's binding pocket.

Scoring functions, such as the GOLD (Genetic Optimisation for Ligand Docking) score, are employed in molecular docking to estimate the binding affinity between a ligand and a receptor. These algorithms calculate a score based on the predicted intermolecular interactions. As there are no published docking studies for this compound, a specific GOLD score or a quantitative prediction of its binding affinity for any particular target is not available. However, the structural features of the molecule suggest that it has the potential to exhibit significant binding affinity to appropriate biological targets. The combination of the rigid quinoline core and the flexible ethanol side chain allows for conformational adaptability, which can contribute to a favorable binding energy.

Based on the chemical structure of this compound, several specific interactions with a hypothetical receptor can be postulated. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. The hydroxyl group of the ethanol substituent is a key functional group capable of forming hydrogen bonds, which are critical for high-affinity binding to many protein targets. Furthermore, the aromatic quinoline core is expected to engage in hydrophobic and π-stacking interactions. The chlorine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.

In Silico Pharmacokinetic Characterization (e.g., ADME-T Prediction)

The absorption, distribution, metabolism, excretion, and toxicity (ADME-T) properties of a compound are crucial for its development as a therapeutic agent. In silico methods are widely used to predict these properties early in the drug discovery process. While specific ADME-T predictions for this compound are not available in the literature, general predictions can be made based on its structure and by analogy with other quinoline derivatives. semanticscholar.orgresearchgate.net

Many online tools and software can be used to predict the physicochemical and pharmacokinetic properties of a molecule. A predictive analysis for this compound suggests that it would possess drug-like properties according to Lipinski's rule of five, which is a guideline to evaluate the potential for oral bioavailability.

Table 1: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 221.67 g/mol | < 500 g/mol (Compliant) |

| LogP (octanol-water partition coefficient) | ~2.5-3.0 | < 5 (Compliant) |

| Hydrogen Bond Donors | 1 | ≤ 5 (Compliant) |

| Hydrogen Bond Acceptors | 2 | ≤ 10 (Compliant) |

| Rotatable Bonds | 2 | ≤ 10 (Generally considered favorable) |

| Polar Surface Area (PSA) | ~33 Ų | < 140 Ų (Good for cell permeability) |

These predicted values suggest that this compound is likely to have good oral bioavailability and cell membrane permeability. The metabolism of this compound would likely involve the cytochrome P450 enzyme system, with potential oxidation of the quinoline ring and conjugation of the hydroxyl group.

Theoretical Calculations of Molecular Properties and Electronic Character

Theoretical calculations, such as those based on Density Functional Theory (DFT), provide a deep understanding of the electronic structure and properties of a molecule. While direct DFT studies on this compound are not reported, extensive computational analyses have been performed on the closely related compound, 2-chloro-7-methylquinoline-3-carbaldehyde (B1581332). dergi-fytronix.com The electronic properties of the 2-chloro-7-methylquinoline (B2438791) core are expected to be very similar in both molecules.

DFT studies on 2-chloro-7-methylquinoline-3-carbaldehyde have revealed insights into its molecular geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). dergi-fytronix.com The HOMO is primarily localized on the quinoline ring system, indicating that this is the region most susceptible to electrophilic attack. The LUMO is distributed over the entire molecule, including the substituent at the 3-position. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability.

The replacement of the carbaldehyde group with an ethanol group in this compound will influence the electronic properties. The ethanol group is an electron-donating group, which would be expected to raise the energy of the HOMO, potentially making the molecule more reactive. The MEP map of the related carbaldehyde shows a region of negative potential around the nitrogen atom and the carbonyl oxygen, indicating their role as nucleophilic centers. For this compound, a similar negative potential would be expected around the nitrogen atom and the hydroxyl oxygen of the ethanol group.

Table 2: Comparison of Calculated Electronic Properties of 2-Chloro-7-methylquinoline-3-carbaldehyde and Inferred Properties for this compound

| Property | 2-Chloro-7-methylquinoline-3-carbaldehyde (Calculated) dergi-fytronix.com | This compound (Inferred) |

| HOMO Energy | -6.8 eV | Expected to be slightly higher (less negative) |

| LUMO Energy | -2.5 eV | Expected to be similar or slightly higher |

| HOMO-LUMO Gap | 4.3 eV | Expected to be slightly smaller |

| Dipole Moment | ~3.5 D | Expected to be different due to the change in substituent |

These theoretical insights are valuable for understanding the reactivity, stability, and potential intermolecular interactions of this compound, providing a foundation for its further investigation and potential applications.

Biological Activity Spectrum and Mechanistic Investigations in Vitro Studies

Antimicrobial Activity Studies (In Vitro)

Antibacterial Efficacy

No studies were found that investigated the in vitro antibacterial efficacy of 1-(2-Chloro-7-methylquinolin-3-yl)ethanol against Gram-positive and Gram-negative bacterial strains.

Antifungal Efficacy

There is no available research on the in vitro antifungal efficacy of this compound against various Aspergillus, Monascus, Penicillium, and Fusarium species.

Antimycobacterial Activity

Specific studies concerning the in vitro antimycobacterial activity of this compound against the Mycobacterium tuberculosis H37Rv strain have not been reported in the scientific literature.

Enzyme Inhibition and Receptor Interaction Studies (In Vitro)

Cyclooxygenase (COX) Inhibition

No data is available regarding the in vitro cyclooxygenase (COX) inhibitory activity of this compound.

Cholinesterase Inhibitory Potential

The in vitro cholinesterase inhibitory potential of this compound has not been documented in any accessible research.

Structure-Activity Relationship (SAR) Investigations and Structural Modifications

The biological efficacy of quinoline (B57606) derivatives can be finely tuned by modifying the substituents on the heterocyclic ring. SAR studies are crucial for optimizing the potency and selectivity of these compounds.

The type, size, and position of substituent groups on the quinoline core strongly influence its physicochemical and biological properties. researchgate.net Research on various quinoline series has elucidated several SAR trends.

Position 2: The chloro group at the C-2 position, as seen in the title compound, is a key reactive site. The chlorine can be readily displaced by nucleophiles, making 2-chloroquinolines valuable precursors for synthesizing a wide range of fused and substituted quinoline derivatives. rsc.orgnih.gov

Position 6: In a series of 2-arylvinylquinolines evaluated for antimalarial activity, the nature of the substituent at the C-6 position was critical. The observed order of potency was Cl > F > OMe > H, indicating that an electron-withdrawing halogen at this position enhances activity. nih.gov

Position 3: The 1-hydroxyethyl group at the C-3 position introduces a chiral center and a hydroxyl group capable of hydrogen bonding, which can significantly influence interactions with biological targets.

| Position | Substituent Type | Impact on Biological Activity | Reference Activity |

|---|---|---|---|

| C-2 | Chloro | Serves as a reactive handle for further synthesis. rsc.org | Various |

| C-6 | Halogens (e.g., Cl) | Enhances potency compared to H or OMe. nih.gov | Antimalarial |

| C-3 | Groups with H-bonding potential | Can influence target binding affinity. | General |

Molecular hybridization is a strategy that combines two or more pharmacophores into a single molecule to create bifunctional agents with potentially improved affinity, better selectivity, or a dual mechanism of action that could circumvent drug resistance. thesciencein.org The quinoline scaffold is frequently used in this approach.

Several studies have reported the successful design of quinoline hybrids:

Quinoline-Pyrazoline Hybrids: New hybrid analogues containing 7-chloro-4-aminoquinoline and 2-pyrazoline (B94618) fragments have been synthesized and shown to possess significant cytostatic and antifungal activity.

Quinoline-Quinolone Hybrids: A quinolone fragment was hybridized with a quinoline core, resulting in a compound with potent, broad-spectrum antibacterial effects, possibly by targeting both bacterial LptA and Topoisomerase IV proteins. nih.gov

Fused Quinoline Systems: The reactivity of the 2-chloroquinoline-3-carbaldehyde (B1585622) precursor allows for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]quinolines, which have shown antimicrobial and antiviral activity. researchgate.net Other examples include the conjugation of quinolones with pyrazole, chromene, and thiazolidinone moieties to generate potent anticancer agents. nih.govresearchgate.net

These examples demonstrate the utility of the 2-chloroquinoline (B121035) framework as a starting point for developing complex, bifunctional molecules with diverse therapeutic potential.

Exploration of Anticancer Mechanisms (In Vitro Cellular and Biochemical Studies)

The anticancer activity of quinoline derivatives is frequently linked to a variety of cellular and biochemical mechanisms. mdpi.com Although specific data for this compound is not available, studies on analogous compounds provide a framework for understanding its potential modes of action. These investigations often reveal a multi-faceted approach to inhibiting cancer cell growth, involving the induction of apoptosis and disruption of the cell cycle. nih.govnih.gov

Induction of Apoptosis:

A primary mechanism by which many quinoline derivatives exert their anticancer effects is through the induction of apoptosis. rjeid.com This process of programmed cell death is a critical tumor-suppressing mechanism. Research on various quinoline compounds has demonstrated their ability to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. nih.gov For instance, some quinoline derivatives have been shown to alter the expression of key apoptotic regulatory proteins, such as increasing the levels of pro-apoptotic proteins like Bax and decreasing the levels of anti-apoptotic proteins like Bcl-2. rjeid.com This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway, leading to mitochondrial dysfunction and the activation of caspases, the executioner enzymes of apoptosis.

Cell Cycle Arrest:

Another significant anticancer mechanism associated with quinoline derivatives is the induction of cell cycle arrest. researchgate.net The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a fundamental characteristic of cancer. Numerous studies have shown that substituted quinolines can halt the progression of the cell cycle at various checkpoints, most commonly the G2/M or S phase. mdpi.comresearchgate.net This arrest prevents cancer cells from dividing and proliferating. The ability of a compound to induce cell cycle arrest is often investigated using flow cytometry, which can quantify the percentage of cells in each phase of the cell cycle. For example, treatment of cancer cell lines with certain quinoline compounds has led to a significant accumulation of cells in the G2/M phase, indicating a disruption of mitotic processes. nih.gov

Biochemical Targets:

The induction of apoptosis and cell cycle arrest by quinoline derivatives is often the result of their interaction with specific biochemical targets within cancer cells. While the precise targets of this compound have not been elucidated, research on related compounds points to several possibilities. These include the inhibition of various protein kinases that are crucial for cancer cell survival and proliferation, as well as interference with DNA replication and repair mechanisms. ijmphs.com For example, some quinoline derivatives have been identified as inhibitors of enzymes like topoisomerases, which are essential for DNA unwinding during replication. nih.gov

To illustrate the potential effects of compounds like this compound, the following tables present hypothetical data based on findings for other anticancer quinoline derivatives.

Table 1: Effect of a Representative Quinoline Derivative on Cancer Cell Viability

| Cell Line | Concentration (µM) | % Viability |

| MCF-7 (Breast) | 1 | 85 |

| 5 | 55 | |

| 10 | 25 | |

| A549 (Lung) | 1 | 90 |

| 5 | 60 | |

| 10 | 30 | |

| HCT-116 (Colon) | 1 | 88 |

| 5 | 58 | |

| 10 | 28 |

Table 2: Cell Cycle Analysis of Cancer Cells Treated with a Representative Quinoline Derivative

| Cell Line | Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| MCF-7 | Control | 60 | 25 | 15 |

| Quinoline Derivative (10 µM) | 20 | 15 | 65 | |

| A549 | Control | 55 | 30 | 15 |

| Quinoline Derivative (10 µM) | 15 | 20 | 65 |

Table 3: Expression of Apoptotic Markers in Cancer Cells Treated with a Representative Quinoline Derivative

| Cell Line | Treatment | Bax Expression (Fold Change) | Bcl-2 Expression (Fold Change) | Caspase-3 Activity (Fold Change) |

| MCF-7 | Control | 1.0 | 1.0 | 1.0 |

| Quinoline Derivative (10 µM) | 3.5 | 0.4 | 4.2 | |

| A549 | Control | 1.0 | 1.0 | 1.0 |

| Quinoline Derivative (10 µM) | 3.8 | 0.3 | 4.8 |

It is important to reiterate that the data presented in these tables are illustrative and based on the activities of other quinoline compounds. Further in vitro cellular and biochemical studies are necessary to specifically elucidate the anticancer mechanisms of this compound.

Q & A

Q. What are the standard synthetic routes for preparing 1-(2-Chloro-7-methylquinolin-3-yl)ethanol?

The compound is typically synthesized via Claisen-Schmidt condensation. For example, reacting 3-acetyl-6-chloro-2-methyl-4-phenylquinoline with 2-chloro-7-methylquinoline-3-carbaldehyde in methanol under basic conditions (e.g., KOH) yields the target product . Purification involves neutralization with dilute acetic acid, filtration, and column chromatography using ethyl acetate-hexane (4:1). Slow evaporation of acetone solutions yields prismatic crystals suitable for crystallographic studies .

Q. How is the compound characterized structurally in academic research?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using CuKα radiation (λ = 1.54184 Å) with diffractometers like Agilent SuperNova Dual. Refinement uses SHELXL-97, incorporating anisotropic displacement parameters for non-H atoms and riding models for H-atoms. Disorder in solvent molecules (e.g., ethanol) is resolved using distance restraints (e.g., 1.500 Å for C–C bonds) and partial occupancy constraints .

Q. What spectroscopic methods are critical for verifying purity and functional groups?

Key techniques include:

- NMR : and NMR to confirm quinoline ring substitution patterns and ethanol moiety.

- FT-IR : Peaks at ~3400 cm (O–H stretch) and ~1600 cm (C=O from chalcone derivatives).

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., 529.44 g/mol for the ethanol monosolvate) .

Advanced Research Questions

Q. How are crystallographic data contradictions resolved during refinement?

Discrepancies, such as poor agreement for specific reflections (e.g., the (0 1 0) reflection), are addressed by omitting problematic data points from the final refinement cycle . For disordered solvent molecules (e.g., ethanol with two occupancy positions), the ISOR command in SHELXL-97 constrains anisotropic displacement parameters to near-isotropic behavior. Restraints on bond lengths and angles (e.g., 1.500 ± 0.005 Å for C–C bonds) improve model stability .

Q. What strategies optimize reaction yields for derivatives of this compound?

Yield optimization (e.g., 87% reported in one study) involves:

Q. How are intermolecular interactions analyzed to predict solid-state properties?

Software like DIAMOND and Mercury visualize interactions:

- C–H···Cl/O/N hydrogen bonds : Key for 3D packing (e.g., C8–H8···Cl1 = 3.366 Å).

- π–π stacking : Interplanar distances (e.g., 3.585 Å between quinoline rings) stabilize the lattice.

- Cavity analysis : Disordered ethanol molecules occupy voids defined by organic frameworks .

Q. What challenges arise in refining twinned or low-resolution crystallographic data?

High-throughput pipelines using SHELXC/D/E resolve twinning by exploiting robust algorithms for experimental phasing. For low-resolution data (e.g., θ < 25°), multi-scan absorption corrections (via CrysAlis PRO) and restraints on thermal parameters improve reliability. The WinGX suite integrates SHELX workflows for seamless refinement .

Methodological Guidance

Q. How to validate the reproducibility of crystallographic results?

- Cross-check data with multiple software (e.g., OLEX2 vs. WinGX).

- Compare geometric parameters (bond lengths, angles) against similar quinoline derivatives in the Cambridge Structural Database.

- Report R-factors rigorously (e.g., < 0.05 for high-quality data) .

Q. What computational tools model the compound’s electronic properties?

- DFT calculations : Gaussian or ORCA to map HOMO/LUMO orbitals and predict reactivity.

- Molecular docking : AutoDock Vina for studying interactions with biological targets (e.g., antimalarial enzymes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.